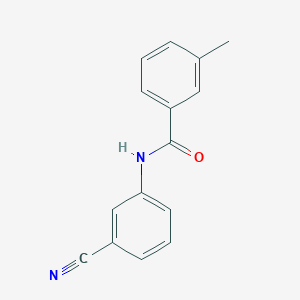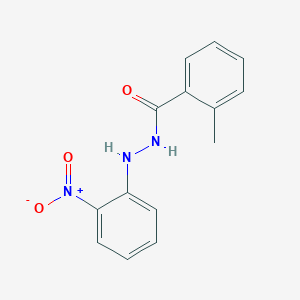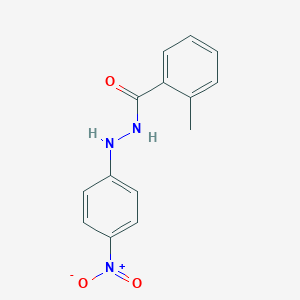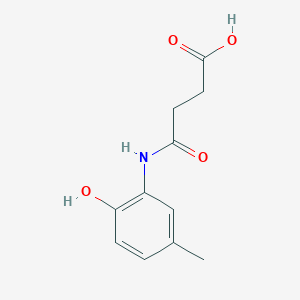![molecular formula C13H13NOS B325613 4-Methyl-2-[(5-methyl-2-thiophenyl)methylideneamino]phenol](/img/structure/B325613.png)
4-Methyl-2-[(5-methyl-2-thiophenyl)methylideneamino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-[(5-methyl-2-thiophenyl)methylideneamino]phenol is a hydroxytoluene.
Aplicaciones Científicas De Investigación
1. Chemical Reactivity and Synthesis
4-Methyl-2-[(5-methyl-2-thiophenyl)methylideneamino]phenol and related compounds have been studied for their chemical reactivity, particularly in reactions involving organozinc reagents. For instance, 2- and 4-(Arylmethylideneamino)phenols have been observed to react with Reformatsky reagents to form complex structures through intramolecular cyclization, showcasing their potential in synthetic organic chemistry (Nikiforova et al., 2021).
2. Biological Activities
Compounds structurally similar to this compound have been explored for their biological activities. For instance, certain Schiff bases have been synthesized and evaluated for their biological activities, including brine shrimp cytotoxicity, antitumor activities, and antibacterial properties, highlighting their potential in medicinal chemistry and drug development (Shabbir et al., 2017). Moreover, compounds with similar structures have shown weak activity in inhibiting breast cancer cells, indicating their relevance in cancer research (Sukria et al., 2020).
3. Corrosion Inhibition
Certain Schiff base compounds, including those with structural similarities to this compound, have been studied for their potential as corrosion inhibitors. The efficacy of these compounds in inhibiting corrosion on carbon steel in hydrochloric acid environments has been demonstrated, which could have significant implications for industrial applications (Hegazy et al., 2012).
Propiedades
Fórmula molecular |
C13H13NOS |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
4-methyl-2-[(5-methylthiophen-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C13H13NOS/c1-9-3-6-13(15)12(7-9)14-8-11-5-4-10(2)16-11/h3-8,15H,1-2H3 |
Clave InChI |
WQCATVVBVTULPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC=C(S2)C |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=CC2=CC=C(S2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B325537.png)
![Propyl 4-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B325538.png)






![3-[(2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B325547.png)
![N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B325550.png)

